molecular formula C17H20F3N5O2 B13410434 3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione

3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione

Cat. No.: B13410434
M. Wt: 383.4 g/mol
InChI Key: INGZBPFFFGFSEG-UHFFFAOYSA-N
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Description

The compound 3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione features a pyrimidine-2,4-dione core substituted at the 3-position with a methyl group and at the 6-position with a 1,4-diazepane ring linked to a 6-(trifluoromethyl)pyridin-3-yl moiety. Its structural complexity arises from the integration of a seven-membered diazepane ring, which confers conformational flexibility, and the trifluoromethylpyridinyl group, which enhances lipophilicity and metabolic stability .

Properties

Molecular Formula

C17H20F3N5O2

Molecular Weight

383.4 g/mol

IUPAC Name

3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C17H20F3N5O2/c1-23-15(26)9-14(22-16(23)27)25-6-2-5-24(7-8-25)11-12-3-4-13(21-10-12)17(18,19)20/h3-4,9-10H,2,5-8,11H2,1H3,(H,22,27)

InChI Key

INGZBPFFFGFSEG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCCN(CC2)CC3=CN=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrimidine Core

The pyrimidine nucleus, 1H-pyrimidine-2,4-dione , is typically synthesized via condensation reactions involving urea derivatives and β-dicarbonyl compounds. A common approach involves:

Reaction pathway:

Urea + Malonic acid derivatives → Cyclization → 1H-pyrimidine-2,4-dione

Reaction conditions:

  • Elevated temperatures (~100-150°C)
  • Acidic catalysts (e.g., ammonium chloride)
  • Solvent: ethanol, acetic acid, or water

Research findings:

  • The condensation of urea with ethyl acetoacetate in ethanol under reflux yields pyrimidine-2,4-dione derivatives efficiently.
  • Use of microwave-assisted synthesis accelerates cyclization, reducing reaction times significantly.

Functionalization at Position 6: Introduction of the (Trifluoromethyl)pyridin-3-ylmethyl Group

The attachment of the 6-(trifluoromethyl)pyridin-3-ylmethyl group is achieved through nucleophilic substitution or cross-coupling reactions:

Typical pathway:

Trifluoromethyl pyridine derivative (e.g., 3-bromopyridine) + methylating agent → 6-(trifluoromethyl)pyridin-3-ylmethyl halide

Followed by:

Pyrimidine-2,4-dione derivative + 6-(trifluoromethyl)pyridin-3-ylmethyl halide → Substituted pyrimidine

Reaction conditions:

  • Catalysts: Pd(PPh₃)₄ or Pd(dppf)Cl₂
  • Base: potassium carbonate or cesium carbonate
  • Solvent: DMF, DMSO, or toluene
  • Temperature: 80-120°C

Research insights:

  • Suzuki coupling provides high yields and regioselectivity.
  • Microwave-assisted conditions improve reaction efficiency.

Synthesis of the 1,4-Diazepan-1-yl Linker

The diazepane (1,4-diazepan-1-yl) moiety is introduced via:

Typical procedure:

Aldehyde + 1,4-diaminocyclohexane → Reductive amination → Diazepane linkage

or

Chloromethyl derivative + 1,4-diaminocyclohexane → Nucleophilic substitution → Diazepane linkage

Reaction conditions:

  • Reductive amination: NaBH₃CN or NaBH₄, in methanol or ethanol
  • Nucleophilic substitution: reflux in acetonitrile or DMSO, with base

Research findings:

  • Use of reductive amination under mild conditions yields high purity diazepane linkers.
  • Protecting groups are often employed to control regioselectivity.

Coupling of the Pyrimidine and Diazepane Units

The final step involves connecting the pyrimidine core with the diazepane linker:

  • Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI, DCC).
  • Nucleophilic substitution of suitable leaving groups (e.g., mesylates, tosylates) on the linker with the pyrimidine derivative bearing amino or hydroxyl functionalities.

Sample reaction:

Pyrimidine-2,4-dione derivative with amino group + diazepane linker with activated leaving group → Coupled product

Reaction conditions:

  • Solvent: DMF or DCM
  • Base: DIPEA or TEA
  • Temperature: Room temperature to 50°C

Research insights:

  • Use of carbodiimide coupling agents ensures high yields and minimal side reactions.
  • Microwave-assisted coupling can accelerate the process.

Purification and Characterization

Post-synthesis, purification typically involves:

Summary Table of Key Preparation Methods

Step Reaction Type Reagents Conditions Yield/Notes
Pyrimidine core synthesis Condensation Urea + β-dicarbonyl Reflux, acid/base catalysis ~70-90% yield
Trifluoromethyl pyridine attachment Suzuki coupling 3-bromopyridine + boronic acid Pd catalyst, DMF, 80-120°C High regioselectivity
Diazepane linker formation Reductive amination Aldehyde + diamine NaBH₃CN, ethanol High purity, mild conditions
Final coupling Amide formation Carboxylic acid + amine EDCI/DMAP, DCM >80% yield

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidine or pyridine rings .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

Medicinal applications include its use as a lead compound in the development of drugs for various diseases. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable scaffold in medicinal chemistry .

Industry

In the industrial sector, the compound is used in the development of agrochemicals, such as pesticides and herbicides. Its unique chemical properties contribute to the efficacy and safety of these products .

Mechanism of Action

The mechanism of action of 3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the diazepane ring modulates the compound’s overall conformation and reactivity . The compound may inhibit or activate specific pathways, leading to its desired biological effects.

Biological Activity

3-Methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

C15H17F3N4O2C_{15}H_{17}F_3N_4O_2

It features a pyrimidine core substituted with a trifluoromethyl group on a pyridine ring and a diazepane moiety, which may influence its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the trifluoromethyl group enhances lipophilicity and receptor binding affinity, making it a suitable candidate for targeting various biological pathways.

Potential Mechanisms:

  • Receptor Modulation : The compound may act as an allosteric modulator for certain G-protein-coupled receptors (GPCRs), enhancing or inhibiting receptor activity without directly competing with endogenous ligands.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.

Biological Activity Overview

The following table summarizes reported biological activities associated with this compound:

Activity Description
Anticancer Activity Exhibits cytotoxic effects on various cancer cell lines, potentially via apoptosis.
Antimicrobial Properties Demonstrates inhibitory effects against several bacterial strains.
Neuroprotective Effects Shows promise in protecting neuronal cells from oxidative stress-induced damage.

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of 3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione against human breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to significant cell death at micromolar concentrations.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Case Study 3: Neuroprotection

Research focused on the neuroprotective effects of the compound in models of oxidative stress showed that it reduced reactive oxygen species (ROS) levels in neuronal cells. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following section compares the target compound with pyrimidine-dione derivatives and related heterocycles, emphasizing structural variations and their implications for physicochemical properties and biological activity.

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Inferred Properties
Compound Name Core Structure Key Substituents Inferred Properties
Target Compound Pyrimidine-2,4-dione 3-methyl, 6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl] High lipophilicity (CF₃), conformational flexibility (diazepane), metabolic stability
6-[(3-Fluoro-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidine-2,4-dione () Pyrimidine-2,4-dione 3-fluoro-2-hydroxymethylpropyl, methoxymethyl Moderate lipophilicity (F), hydrophilic character (OH), potential for polar interactions
4-Hydroxymethyl-8-methoxymethyl-6-methyl-4,5-dihydro-pyrimido[1,6-c][1,3]oxazepine-7,9-dione () Fused pyrimido-oxazepine Hydroxymethyl, methoxymethyl Rigid fused-ring system, enhanced solubility (hydroxyl groups)
6-(4-(Coumarin-3-yl)phenyl)-pyrimidin-2(1H)-one derivatives () Pyrimidin-2(1H)-one Coumarin-3-yl, tetrazolyl Planar structure (coumarin), fluorescence potential, limited flexibility
2-Amino-6-{(6-chloropyridin-3-yl)methylamino}-1-methyl-5-nitro-4-phenyl-1,4-dihydropyridine-3-carbonitrile () Pyridine-3-carbonitrile Chloropyridinyl, ethylamino, nitro Electron-withdrawing Cl, rigid ethylamino chain, potential nitro-group reactivity

Key Observations

Substituent Effects on Lipophilicity and Binding The trifluoromethyl group in the target compound significantly increases lipophilicity compared to fluorine () or chlorine (). This enhances membrane permeability and target engagement in hydrophobic pockets .

Impact of Ring Systems on Flexibility The 1,4-diazepane in the target compound introduces conformational flexibility, enabling adaptation to diverse binding sites. In contrast, fused pyrimido-oxazepine () and coumarin-containing derivatives () exhibit rigidity, which may limit binding to flexible targets .

Hydrogen-Bonding and Solubility Hydroxymethyl and methoxymethyl groups in ’s compounds improve aqueous solubility but may reduce blood-brain barrier penetration. The target compound’s CF₃ and diazepane balance lipophilicity and moderate solubility . Coumarin moieties () introduce π-π stacking capabilities but lack hydrogen-bond donors, unlike the pyrimidine-2,4-dione core .

Metabolic Stability

  • The trifluoromethyl group in the target compound likely enhances resistance to oxidative metabolism compared to chlorine () or hydroxyl groups (), which are susceptible to phase I/II modifications .

Q & A

Q. What are the optimal synthetic routes for 3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione?

Answer: The synthesis can be optimized using computational reaction path searches (e.g., quantum chemical calculations) combined with iterative experimental feedback. For example, ICReDD’s methodology integrates quantum mechanics to predict reaction pathways and information science to streamline experimental conditions, reducing trial-and-error approaches . Key steps include:

  • Intermediate synthesis : Coupling 6-(trifluoromethyl)pyridine-3-ylmethyl groups with 1,4-diazepane precursors.
  • Purification : Use of membrane separation technologies (e.g., nanofiltration) to isolate intermediates .
  • Yield optimization : Employing statistical design of experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

Answer: Structural validation requires multi-technique corroboration:

  • X-ray crystallography : Resolve atomic positions, as demonstrated in analogous pyrimidine-dione structures .
  • NMR spectroscopy : Compare experimental 1^1H/13^13C spectra with computational predictions (e.g., density functional theory).
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Answer: Focus on target-specific assays:

  • Enzyme inhibition : Use fluorogenic substrates or radiolabeled ligands to measure binding affinity (e.g., kinases, phosphodiesterases).
  • Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC50_{50} determination.
  • SAR studies : Compare activity against structural analogs (e.g., substituent variations in pyridine or diazepane moieties) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Answer: Combine molecular docking and molecular dynamics (MD) simulations:

  • Docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB) to identify binding poses.
  • MD simulations : Simulate ligand-protein interactions over 100+ ns to assess stability and binding energy (MM-GBSA/PBSA methods) .
  • Quantum mechanics/molecular mechanics (QM/MM) : Refine electronic interactions at active sites (e.g., π-π stacking with aromatic residues) .

Q. How to resolve contradictory data in solubility and bioavailability studies?

Answer: Contradictions often arise from assay variability or formulation differences. Mitigation strategies include:

  • Standardized protocols : Adopt biorelevant media (e.g., FaSSIF/FeSSIF) for solubility testing.
  • Particle engineering : Use micronization or amorphous solid dispersions to enhance dissolution rates .
  • Statistical analysis : Apply multivariate regression to isolate confounding variables (e.g., pH, ionic strength) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs?

Answer: Use a hybrid approach:

  • Fragment-based design : Systematically replace substituents (e.g., trifluoromethyl groups with halogens or methyl) and assess activity changes .
  • Free-Wilson analysis : Quantify contributions of individual substituents to biological activity.
  • High-throughput screening (HTS) : Test libraries of analogs in parallelized assays (e.g., 96-well plates) .

Q. How to address challenges in scaling up synthesis for preclinical studies?

Answer: Scale-up requires reactor design and process control:

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., diazepane ring formation) .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress.
  • Byproduct management : Optimize membrane separations or liquid-liquid extraction to remove impurities .

Q. What advanced techniques characterize degradation products under stressed conditions?

Answer: Forced degradation studies (acid/base/oxidative stress) paired with:

  • LC-HRMS/MS : Identify degradation products via accurate mass and fragmentation patterns.
  • NMR isotopolog analysis : Track 13^{13}C-labeled compounds to elucidate degradation pathways.
  • Computational degradation prediction : Tools like Zeneth predict likely breakdown pathways .

Methodological Considerations

Q. How to optimize the compound’s solubility for in vivo studies?

Answer: Employ formulation strategies:

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Lipid-based formulations : Nanoemulsions or liposomes for parenteral delivery .
  • Salt formation : Screen counterions (e.g., hydrochloride, mesylate) to improve crystallinity .

Q. What kinetic studies are critical for elucidating the compound’s mechanism of action?

Answer:

  • Stopped-flow spectroscopy : Measure rapid binding kinetics with target enzymes.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Pre-steady-state kinetics : Resolve transient intermediates using rapid quench-flow methods .

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